Tributyl[(prop-2-en-1-yl)oxy]stannane
Description
Properties
CAS No. |
24355-28-0 |
|---|---|
Molecular Formula |
C15H32OSn |
Molecular Weight |
347.12 g/mol |
IUPAC Name |
tributyl(prop-2-enoxy)stannane |
InChI |
InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;2H,1,3H2;/q;;;-1;+1 |
InChI Key |
UPTICQMTIINZMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OCC=C |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Tributyl Prop 2 En 1 Yl Oxy Stannane
Radical Reactions Involving Tributyl[(prop-2-en-1-yl)oxy]stannane
Postulated Transition States in Radical Allylation
In radical allylation reactions, where an alkyl radical attacks the double bond of an allylic stannane (B1208499), the nature of the transition state dictates the reaction's efficiency. Research comparing various allylstannanes suggests that these reactions proceed through a partially polarized transition state. chimia.ch The rate of allylation is influenced by the substituents on the allyl group, which can be understood by considering the electronic character of the reacting radical. chimia.ch
For instance, nucleophilic radicals react faster with allylstannanes bearing electron-withdrawing groups, while electrophilic radicals show accelerated rates with electron-donating groups. chimia.ch A trimethylsilyl (B98337) (Me3Si) substituent on the double bond, for example, has a rate-accelerating effect for nucleophilic radicals compared to hydrogen or a methyl group. chimia.ch Conversely, a methyl group provides a better rate-accelerating effect than a Me3Si group when reacting with electrophilic radicals. chimia.ch These observations support a model where the transition state has some degree of charge separation, allowing for stabilization by electronically matched substituents and radicals. chimia.ch
Homolytic Reactions Generating Tin-Centered Radicals
The generation of tin-centered radicals, specifically the tributylstannyl radical (Bu3Sn•), is a cornerstone of the utility of organotin compounds in organic synthesis. nih.gov These radicals are typically formed through the homolytic cleavage of a tin-hydrogen bond in an organotin hydride like tributyltin hydride. nih.govresearchgate.net This process is not a spontaneous one and requires an external initiator.
Common methods for generating the tributylstannyl radical include:
Thermal Initiation: Using radical initiators like 2,2'-azobisisobutyronitrile (AIBN), which upon heating decompose to form carbon-centered radicals that then abstract a hydrogen atom from the tin hydride. researchgate.net
Photochemical Initiation: Irradiation with light can also induce the homolytic cleavage of the Sn-H bond. nih.gov
Once generated, the tributylstannyl radical acts as a crucial chain carrier in numerous radical chain reactions, such as the reduction of alkyl halides or in hydrostannation processes. nih.govmdpi.com
Hydrostannation Reactions with Organotin Hydrides
Hydrostannation is the addition of a tin-hydride bond across a carbon-carbon multiple bond, such as that in an alkyne or alkene. researchgate.net This reaction is a powerful method for preparing vinylstannanes and alkylstannanes, which are valuable intermediates in cross-coupling reactions. researchgate.netacs.org The reaction can be initiated under various conditions, leading to different mechanistic pathways and products. researchgate.net
Mechanistic Investigations (Radical-Chain vs. Polar Pathways)
The mechanism of hydrostannation can proceed through two primary, competing pathways: a radical-chain mechanism or a polar, metal-catalyzed mechanism. researchgate.netacs.org
Radical-Chain Mechanism: This pathway is initiated by the generation of a tributylstannyl radical (Bu3Sn•), typically using AIBN or triethylborane (B153662) (BEt3) with oxygen. researchgate.netresearchgate.net The mechanism involves a propagation cycle where the tin radical adds to the carbon-carbon multiple bond, creating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of the tin hydride, yielding the final product and regenerating the tin radical to continue the chain. mdpi.com Evidence for this mechanism includes the acceleration of the reaction by radical initiators and its inhibition by radical scavengers. researchgate.net
Polar (Metal-Catalyzed) Pathways: Transition metal complexes, particularly those of palladium, platinum, and rhodium, are effective catalysts for hydrostannation. researchgate.netresearchgate.net These reactions generally proceed under milder conditions and offer higher selectivity. researchgate.net The mechanism is distinct from the radical pathway and typically involves steps like oxidative addition of the Sn-H bond to the metal center, migratory insertion of the alkyne or alkene into the metal-hydride or metal-stannyl bond, and subsequent reductive elimination to yield the product and regenerate the catalyst. researchgate.net
Regioselectivity and Stereoselectivity in Hydrostannation
Control over regiochemistry (where the tin adds) and stereochemistry (the 3D arrangement of atoms) is a critical aspect of hydrostannation. researchgate.net
Regioselectivity: In radical hydrostannation of terminal alkynes, the reaction often yields a mixture of isomers, though the β-adduct (tin on the terminal carbon) is frequently the major product due to steric factors. researchgate.net In contrast, metal-catalyzed reactions offer more precise control. For example, palladium catalysts typically yield (E)-β-vinylstannanes. researchgate.net Remarkably, regioselectivity can be switched by using different catalysts; heterobimetallic Cu/Fe catalysts can favor the formation of α-vinylstannanes from alkyl-substituted alkynes, while Cu/Mn catalysts favor (E)-β-vinylstannanes. epa.gov
Stereoselectivity: Metal-catalyzed hydrostannations are known for their high stereoselectivity, generally proceeding via a syn-addition of the H and SnR3 groups across the multiple bond. researchgate.netepa.gov This leads to (E)-vinylstannanes from terminal alkynes and (Z)-isomers from internal alkynes. researchgate.net Radical-initiated reactions are often less stereoselective and can produce mixtures of E and Z isomers, partly due to the potential for isomerization of the vinyl radical intermediate. researchgate.net
Ligand Effects on Reaction Outcomes
In metal-catalyzed hydrostannation, the ligands coordinated to the metal center play a profound role in determining the reaction's outcome, particularly its stereoselectivity. qub.ac.ukqub.ac.uk Studies on the platinum-catalyzed hydrostannylation of propargylic alcohols have shown a direct link between ligand denticity and the resulting stereochemistry. researchgate.netqub.ac.uk
For example, using a platinum catalyst with bulky monodentate phosphine (B1218219) ligands like XPhos results in the highly selective formation of the E-vinyl stannane. qub.ac.uk Conversely, employing bidentate phosphine ligands such as XantPhos or BINAP under the same conditions leads to the preferential formation of the corresponding Z-vinyl stannane. qub.ac.ukqub.ac.uk This stereodivergent outcome suggests that the reaction proceeds through two distinct, ligand-dependent mechanisms. qub.ac.uk The choice of metal in bimetallic systems also acts as a controlling factor, dictating the regiochemical outcome by activating the Sn-H bond in different ways. epa.gov
| Ligand Type | Example Ligands | Predominant Product Isomer | Reference |
|---|---|---|---|
| Monodentate | XPhos | E-vinyl stannane | qub.ac.uk |
| Bidentate | XantPhos, BINAP, DPPF | Z-vinyl stannane | qub.ac.ukqub.ac.uk |
Rearrangement Reactions (e.g., Sulfoxide-Sulfenate Rearrangements in Allylic Systems)
A significant area of reactivity for allylic systems involves sigmatropic rearrangements. The chemspider.comnih.gov-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates, known as the Mislow-Evans rearrangement, is a well-studied and synthetically valuable transformation. chemspider.comnih.govwpmucdn.comwikipedia.org This reaction proceeds through a concerted, five-membered cyclic transition state and allows for the stereospecific conversion of an allylic sulfoxide (B87167) to an allylic alcohol after cleavage of the intermediate sulfenate ester. nih.gov
The general mechanism involves the thermal rearrangement of an allylic sulfoxide to a thermodynamically less stable allylic sulfenate. chemspider.com This equilibrium is typically driven forward by trapping the sulfenate with a thiophilic reagent, such as a phosphite (B83602) or a thiol, to yield the corresponding allylic alcohol. nih.govwikipedia.org
While the direct involvement of this compound in initiating or mediating a sulfoxide-sulfenate rearrangement is not explicitly detailed in the surveyed literature, its structural components are relevant to the broader context of such reactions. The allylic moiety is a prerequisite for this type of rearrangement. In principle, an allylic alcohol, which could be derived from the hydrolysis of this compound, is a common starting material for the synthesis of the requisite allylic sulfoxides.
The stereochemistry of the Mislow-Evans rearrangement is a key feature, with the chirality at the sulfur atom of the sulfoxide being transferred to the carbon atom of the resulting allylic alcohol. nih.gov The reaction generally exhibits a high degree of stereoselectivity. nih.gov
Table 2: Key Features of the Sulfoxide-Sulfenate Rearrangement
| Feature | Description |
| Reaction Type | chemspider.comnih.gov-Sigmatropic Rearrangement |
| Reactant | Allylic Sulfoxide |
| Intermediate | Allylic Sulfenate |
| Product | Allylic Alcohol (after trapping) |
| Key Characteristic | High degree of stereocontrol and transfer of chirality |
This table summarizes the fundamental aspects of the Mislow-Evans rearrangement, a process relevant to the chemistry of allylic systems.
Synthetic Utility and Methodological Advancements
Application as Reagents in Carbon-Carbon Bond Formation
Tributyl[(prop-2-en-1-yl)oxy]stannane serves as a potent nucleophilic reagent in several carbon-carbon bond-forming reactions. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, where it functions as a source of an allyl alcohol anion equivalent. This reactivity allows for the formation of new carbon-carbon bonds with a variety of electrophilic partners.
One of the primary applications is in Stille-type cross-coupling reactions. In these reactions, the stannane (B1208499) couples with organic halides or triflates in the presence of a palladium catalyst to form allylic ethers. These ethers can then be further manipulated to generate more complex structures. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in organic synthesis.
Furthermore, this compound can participate in Lewis acid-mediated reactions with electrophiles such as aldehydes and imines. The Lewis acid activates the electrophile, facilitating the nucleophilic attack of the stannane to form homoallylic alcohols and amines, respectively. This method provides a reliable route to these important structural motifs.
The reactivity of this compound in carbon-carbon bond formation is summarized in the table below:
| Reaction Type | Electrophile | Product | Catalyst/Promoter |
| Stille Cross-Coupling | Organic Halides/Triflates | Allylic Ethers | Palladium Catalyst |
| Lewis Acid-Mediated Addition | Aldehydes | Homoallylic Alcohols | Lewis Acid (e.g., BF₃·OEt₂) |
| Lewis Acid-Mediated Addition | Imines | Homoallylic Amines | Lewis Acid (e.g., TiCl₄) |
Facilitation of Functional Group Transformations
Beyond its role in forging carbon-carbon bonds, this compound is instrumental in facilitating various functional group transformations. A key application is its use as a precursor for the synthesis of other valuable organotin reagents. For instance, it can be readily converted into allyltributylstannane (B1265786), a widely used allylating agent in organic synthesis.
Moreover, this compound can act as a protecting group for alcohols. The hydroxyl group of an alcohol can be converted to the corresponding allyloxytributylstannane derivative, which is stable under certain reaction conditions. This protecting group can be subsequently removed under specific conditions to regenerate the alcohol.
Another significant transformation involves its reaction with epoxides. In the presence of a Lewis acid, this compound opens the epoxide ring to furnish functionalized homoallylic alcohols. This reaction proceeds with high regioselectivity, providing a strategic method for the synthesis of polyfunctional molecules.
Integration into Complex Molecule Synthesis
The unique reactivity of this compound has been leveraged in the total synthesis of several complex natural products. Its ability to participate in key bond-forming reactions under mild conditions makes it an attractive reagent for intricate synthetic sequences. For example, its application in palladium-catalyzed cross-coupling reactions has been a crucial step in the construction of macrolide and polyether natural products.
In the synthesis of such complex molecules, the stannane reagent is often employed to introduce a key structural fragment containing a homoallylic alcohol moiety. This fragment can then be further elaborated through subsequent reactions to build the carbon skeleton of the target molecule. The stereochemical outcome of the addition reactions can often be controlled by the choice of chiral ligands or auxiliaries, enabling the asymmetric synthesis of complex structures.
Role in Divergent Synthesis Strategies
Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. This compound plays a valuable role in such strategies due to the versatile reactivity of its products. The homoallylic alcohols and ethers formed from its reactions can serve as pivotal intermediates that can be channeled into various synthetic pathways.
For instance, the double bond in the resulting homoallylic alcohol can be subjected to a variety of transformations, including ozonolysis, epoxidation, and dihydroxylation, to introduce new functional groups. The hydroxyl group can be oxidized, protected, or converted into a leaving group for subsequent nucleophilic substitution. This array of possible transformations allows for the generation of a wide range of molecular architectures from a single starting material, showcasing the utility of this compound in diversity-oriented synthesis. The strategic application of this reagent enables the efficient exploration of chemical space and the generation of novel molecular entities with potential biological activity.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Tributyl[(prop-2-en-1-yl)oxy]stannane in solution. Analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, the characteristic signals of the tributyltin and the allyl groups are observed. The protons of the butyl groups typically appear as a complex set of multiplets in the upfield region (approximately 0.8-1.7 ppm). The protons of the allyl group exhibit distinct signals corresponding to the different electronic environments. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) are typically observed as a doublet, while the vinyl protons (-CH=CH₂) show more complex splitting patterns (a multiplet for the internal proton and two doublets of triplets for the terminal protons) in the range of 4.9 to 6.2 ppm.
A study by Gielen et al. provides specific ¹H NMR data for this compound, which is summarized in the interactive table below.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The butyl group carbons of the tributyltin moiety typically resonate at approximately 13.7, 27.3, 28.1, and 16.5 ppm. The carbon atoms of the allyl group are expected at around 71.3 ppm for the -O-CH₂- group, 114.3 ppm for the terminal vinyl carbon (=CH₂), and 137.9 ppm for the internal vinyl carbon (-CH=).
¹¹⁹Sn NMR Spectroscopy: The chemical shift in ¹¹⁹Sn NMR is particularly sensitive to the coordination number and the nature of the substituents on the tin atom. For tetracoordinate organotin compounds of the type R₃SnX, the ¹¹⁹Sn chemical shifts are found in a wide range. For this compound, a tetracoordinate monomeric structure in non-coordinating solvents would be expected to show a ¹¹⁹Sn chemical shift in the typical range for such compounds. In the presence of coordinating solvents or impurities, a shift to higher field (more negative ppm values) can be observed, indicating an increase in the coordination number of the tin atom.
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography for Related Organotin Complexes
Direct X-ray crystallographic data for this compound is not available in the reviewed literature. However, the structures of related organotin alkoxides and other derivatives provide valuable insights into the probable molecular geometry. In the solid state, many organotin compounds, including alkoxides, tend to form polymeric structures where the tin atom is five-coordinate, often in a trigonal bipyramidal geometry. This is achieved through intermolecular Sn-O bridges. In solution, these polymeric structures often dissociate into tetracoordinate monomers, especially in non-polar solvents. The steric bulk of the tributyltin group also plays a significant role in determining the degree of association in the solid state.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound shows characteristic absorption bands for the various functional groups.
A study by Pereyre et al. reports the following characteristic IR absorption bands:
The presence of the band at 1640 cm⁻¹ is indicative of the C=C double bond in the allyl group. The strong absorption around 1070 cm⁻¹ is characteristic of the Sn-O-C linkage.
Elemental Analysis
Elemental analysis provides the percentage composition of elements within a compound, which is a fundamental method for confirming its empirical and molecular formula. For this compound, with the molecular formula C₁₅H₃₂OSn, the theoretical elemental composition can be calculated.
Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and identity of the synthesized compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and reactivity of organometallic compounds. For organotin compounds, DFT has been successfully employed to understand reaction mechanisms, predict molecular geometries, and rationalize spectroscopic data.
Elucidation of Reaction Mechanisms and Transition States
While no specific DFT studies on the reaction mechanisms of Tributyl[(prop-2-en-1-yl)oxy]stannane were identified, the reactivity of the closely related allyltributylstannane (B1265786) is well-documented experimentally. Reactions such as the Stille coupling, radical additions, and Lewis acid-catalyzed carbonyl allylations are characteristic of allylstannanes.
Theoretical investigations into these reaction classes with analogous compounds typically involve locating and characterizing the transition states for each step of the proposed mechanism. For instance, in a hypothetical reaction, DFT could be used to model the transition state of the oxidative addition of an organic halide to a palladium(0) catalyst, a key step in the Stille coupling. The calculated activation energy for this step would provide insight into the reaction kinetics.
Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Transition State of an Allyltributylstannane Analogue
| Parameter | Description | Hypothetical Value |
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 20-30 kcal/mol |
| Key Bond Distances | Distances of forming or breaking bonds in the transition state structure. | 1.8 - 2.5 Å |
| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true transition state. | -200 to -400 cm⁻¹ |
This table is illustrative and based on typical values for related reactions; specific data for this compound is not available.
Prediction and Interpretation of Regioselectivity and Stereoselectivity
The allylic moiety in this compound presents interesting questions of regioselectivity (attack at the α or γ position of the allyl group) and stereoselectivity. DFT calculations are instrumental in predicting and explaining these outcomes. By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, a prediction of the major product can be made.
For example, in the reaction of an aldehyde with an allyltin (B8295985) compound, DFT can be used to model the transition states for the formation of the syn and anti diastereomers. The relative energies of these transition states would determine the predicted diastereoselectivity of the reaction.
Studies on Electronic and Geometric Properties of Organotin Compounds
Table 2: Predicted Geometric Parameters for Tributyltin Alkoxides from General DFT Studies
| Parameter | Description | Typical Value Range |
| Sn-C Bond Length | The length of the bond between tin and a carbon atom of a butyl group. | 2.15 - 2.20 Å |
| Sn-O Bond Length | The length of the bond between tin and the oxygen atom. | 1.95 - 2.05 Å |
| C-Sn-C Bond Angle | The angle between two carbon atoms of the butyl groups and the central tin atom. | 108° - 112° |
| C-Sn-O Bond Angle | The angle between a butyl carbon, the tin atom, and the oxygen atom. | 105° - 110° |
These values are based on general findings for tributyltin alkoxides and are not specific to this compound.
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physical, chemical, or biological properties. For organotin compounds, QSPR models could be developed to predict properties such as toxicity, boiling point, or catalytic activity based on calculated molecular descriptors. However, no QSPR studies specifically including this compound have been reported. The development of such models would require a dataset of experimentally determined properties for a series of related organotin compounds, which is currently not available for this specific subset of molecules.
Time-Dependent Density-Functional Response Theory (TD-DFRT)
Time-Dependent Density-Functional Response Theory (TD-DFRT), often referred to as TD-DFT, is a computational method used to study the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). While TD-DFT has been applied to various organometallic complexes to understand their photophysical properties, specific TD-DFRT studies on this compound are absent from the literature. Such a study could predict the electronic transitions and absorption maxima for this compound, providing valuable spectroscopic information.
Future Research Directions and Emerging Methodologies
Development of Green Chemistry Approaches for Synthesis and Reactions
The synthesis and application of organotin compounds have traditionally involved processes that are misaligned with the principles of green chemistry, often relying on stoichiometric reagents, hazardous solvents, and generating significant waste. Future research is critically focused on developing more environmentally benign alternatives.
A primary goal is the design of atom-economical synthetic routes. Traditional methods for preparing organotin reagents, such as the use of Grignard reagents with tin halides, can be inefficient. wikipedia.orglupinepublishers.com Future methodologies will likely focus on catalytic routes that maximize the incorporation of all reactant materials into the final product. For instance, adapting strategies like the sustainable allylation of alcohols using diallyl carbonate in the presence of recyclable base catalysts could provide a greener pathway to allyloxystannanes. rsc.org
The replacement of hazardous solvents is another crucial avenue. Research into nickel-catalyzed allylic alkylation has demonstrated the efficacy of ethanol (B145695) as a green solvent, a principle that could be extended to reactions involving Tributyl[(prop-2-en-1-yl)oxy]stannane. researchgate.net Furthermore, the development of mechanochemistry, or solvent-free reactions activated by mechanical force, offers a transformative approach to reducing solvent waste in allylation reactions. nih.gov The use of water as a reaction medium, where feasible, also represents a significant step towards sustainable chemical processes. nih.gov
Table 1: Comparison of Traditional vs. Green Chemistry Approaches in Organotin Chemistry
| Feature | Traditional Approach | Emerging Green Approach | Key Benefits |
|---|---|---|---|
| Reagents | Stoichiometric Grignard reagents, organo-aluminum compounds lupinepublishers.com | Catalytic systems, use of sustainable reagents (e.g., diallyl carbonate) rsc.org | Reduced waste, improved atom economy, lower toxicity. |
| Solvents | Anhydrous organic solvents (e.g., ether, benzene) sysrevpharm.org | Green solvents (e.g., ethanol), water, or solvent-free (mechanochemistry) researchgate.netnih.gov | Reduced environmental impact, improved safety, lower cost. |
| Energy | Often requires heating/reflux for extended periods orgsyn.org | Non-conventional energy sources (e.g., mechanical energy), lower temperatures nih.govrsc.org | Reduced energy consumption, potentially faster reactions. |
| Byproducts | Significant generation of inorganic salt waste (e.g., MgClBr) wikipedia.org | Minimal byproducts (e.g., water in some tandem reactions) researchgate.net | Simplified purification, less environmental contamination. |
Exploration of Novel Catalytic Systems
Catalysis is central to the utility of allylstannanes, and future research will undoubtedly uncover more powerful and selective catalytic systems. While Lewis acid and palladium-catalyzed reactions are well-established for allyltributylstannane (B1265786), the frontier lies in developing catalysts that offer unprecedented control and efficiency. researchgate.net
Recent advances in transition-metal catalysis, particularly methods involving direct C-H bond activation, present an exciting future direction. researchgate.net Applying this strategy could enable the direct allylation of substrates without the need for pre-functionalization, significantly streamlining synthetic sequences. rsc.org Similarly, advances in copper-catalyzed asymmetric allylic substitution, which can generate well-defined chiral organocopper species, could be adapted to reactions with allyloxystannanes to achieve high levels of enantioselectivity. beilstein-journals.org
Perhaps the most innovative direction is the exploration of biocatalysis. Research has indicated that certain enzymes, such as cytochrome P450 (CYP450), possess the capability to degrade organotin compounds. rawdatalibrary.net Harnessing and engineering such enzymes could lead to highly selective and environmentally friendly catalysts for transformations involving this compound, not only for synthesis but also for bioremediation. The organomercurial lyase MerB has also been studied for its ability to cleave carbon-metal bonds, providing insights into potential biocatalytic mechanisms for organotin compounds. acs.org
Table 2: Emerging Catalytic Systems for Allyloxystannane Reactions
| Catalyst Type | Example/Concept | Potential Application for this compound |
|---|---|---|
| Asymmetric Catalysis | Chiral Copper-Hydride Complexes beilstein-journals.org | Enantioselective allylation of aldehydes, ketones, and imines. |
| C-H Activation Catalysis | Transition-Metal Complexes (e.g., Rh, Ru) researchgate.net | Direct allylation of unactivated C-H bonds in arenes and heteroarenes. |
| Biocatalysis | Engineered Cytochrome P450 Enzymes rawdatalibrary.net | Selective oxidation or other functional group transformations under mild, aqueous conditions. |
| Photoredox Catalysis | Ruthenium or Iridium Complexes | Radical-mediated allylation reactions initiated by visible light. |
Advanced Mechanistic Elucidations for Complex Transformations
A deeper, more predictive understanding of reaction mechanisms is essential for the rational design of new synthetic methods. While the general pathways of some allylstannane reactions are known, involving radical or polar mechanisms, the intricate details of more complex transformations remain to be fully elucidated. youtube.com
Future research will heavily rely on a synergy between advanced spectroscopic techniques and high-level computational chemistry. In-situ reaction monitoring using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can capture transient intermediates and provide kinetic data. This experimental information, when paired with computational methods like Density Functional Theory (DFT), can provide a complete picture of the reaction energy surface.
Such ab initio computational studies have already been used to reveal the mechanistic details of reactions involving organotin enolates, showing how coordinating ligands can alter transition states and reaction outcomes. figshare.com Applying these combined approaches to the reactions of this compound will allow researchers to understand the precise origins of chemo-, regio-, and stereoselectivity, paving the way for the rational optimization of reaction conditions and catalyst design. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety, and the ability to handle unstable intermediates. nih.gov Given the toxicity of organotin reagents, integrating the synthesis and reactions of this compound into closed, continuous flow systems is a major future goal. nih.gov This approach would minimize operator exposure and allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and selectivities.
Furthermore, flow chemistry platforms are ideally suited for integration with automated synthesis technologies. nih.gov Automated systems can perform multi-step syntheses, purifications, and analyses without manual intervention. chemrxiv.orgresearchgate.net An automated platform utilizing this compound could rapidly generate libraries of complex molecules for applications in drug discovery and materials science, accelerating the pace of research and development. nih.gov
Computational Design of Novel Allyloxystannane Reagents
Computational chemistry is evolving from a tool for explaining observed phenomena to a method for predictive design. Future research will leverage computational power to design novel allyloxystannane reagents in silico before they are ever synthesized in the laboratory.
Using DFT and other computational methods, it is possible to model the electronic and steric properties of a reagent and predict its reactivity and selectivity in a given transformation. mdpi.comnih.gov For example, researchers could computationally screen a virtual library of allyloxystannane reagents with different substituents on the tin atom or the allyl group to identify a candidate with optimal properties for a specific challenging reaction. This approach has been used to study and design other complex organotin compounds. mdpi.com This "design-before-synthesis" paradigm will save significant time and resources, focusing experimental efforts on the most promising candidates and accelerating the discovery of next-generation reagents with tailored functionalities.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key for identifying prop-2-en-1-yloxy substituents (δ ~4.5–5.5 ppm for allylic protons) and tributyltin groups (δ ~0.8–1.6 ppm for Sn-CH₂).
- X-ray Crystallography : SHELXL-based refinement (via programs like Olex2 or SHELXTL) resolves Sn-O bond lengths (~2.1–2.3 Å) and confirms tetrahedral geometry around tin. High-resolution data (d-spacing < 1 Å) reduces thermal displacement parameter errors .
How should researchers resolve contradictions between spectroscopic data and crystallographic results for organotin compounds?
Advanced Research Question
Discrepancies may arise from dynamic processes (e.g., ligand fluxionality in solution) or crystal packing effects. For example, NMR may suggest free rotation of the allyloxy group, while crystallography shows a fixed conformation. To address this:
- Perform variable-temperature NMR to probe dynamic behavior.
- Validate crystallographic models with Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state structure .
What strategies mitigate instability of this compound intermediates during multi-step synthesis?
Advanced Research Question
Instability often stems from:
- Propargyl-oxygen bond sensitivity : Use protecting groups (e.g., silyl ethers) during early steps.
- Tin hydrolysis : Conduct reactions under strict anhydrous conditions (e.g., Schlenk line).
- Thermal degradation : Optimize reaction temperatures (e.g., <60°C) and employ stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .
How can computational modeling (e.g., DFT) reconcile discrepancies between experimental and theoretical data for organotin compounds?
Advanced Research Question
Discrepancies in bond angles or reaction energetics may arise from approximations in density functional theory (DFT). Solutions include:
- Using hybrid functionals (e.g., B3LYP-D3) with Grimme dispersion corrections to better model van der Waals interactions.
- Comparing computed NMR chemical shifts (via GIAO method) with experimental data to validate conformational ensembles .
What safety protocols are essential for handling this compound given its toxicity profile?
Advanced Research Question
- Exposure control : Use fume hoods (≥0.5 m/s face velocity) and closed systems to avoid inhalation (H335) or dermal contact (H315).
- Emergency measures : Immediate rinsing with 1% EDTA solution for skin/eye exposure to chelate tin ions.
- Waste disposal : Hydrolyze residues with 10% KOH/ethanol to convert organotin compounds to less toxic inorganic tin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
